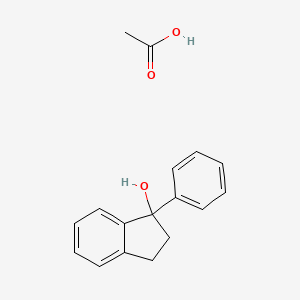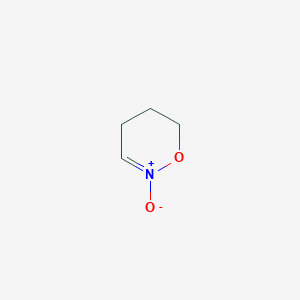
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine typically involves the reaction of chloro oximes with enol ethers in the presence of sodium carbonate . This method allows for the formation of the oxazine ring under mild conditions. Another approach involves the cyclo condensation of cyanoacetamides with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrone derivatives.
Reduction: Reduction reactions can convert the oxazine ring into other heterocyclic structures.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound include nitrone derivatives, reduced heterocycles, and various substituted oxazines .
Aplicaciones Científicas De Investigación
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine involves its interaction with various molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access . The pathways involved in its action depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine include:
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one
- 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides
- 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
219835-06-0 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
2-oxido-5,6-dihydro-4H-oxazin-2-ium |
InChI |
InChI=1S/C4H7NO2/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 |
Clave InChI |
RGDHVMJTFGPZEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC=[N+](OC1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)

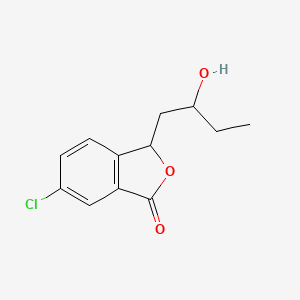
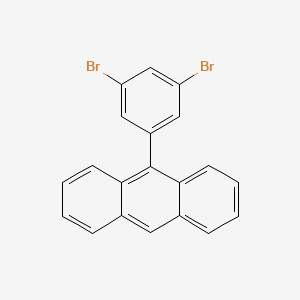
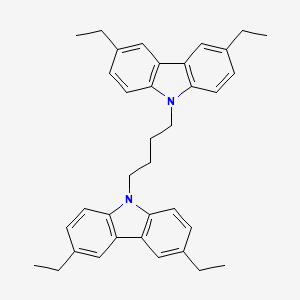
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
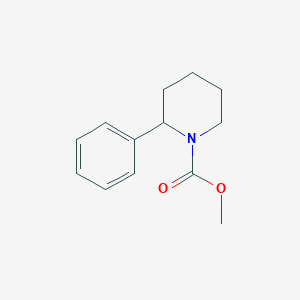


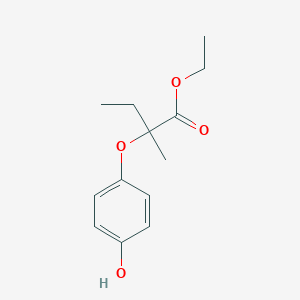
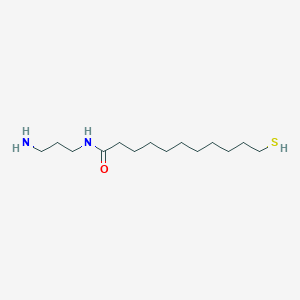
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

